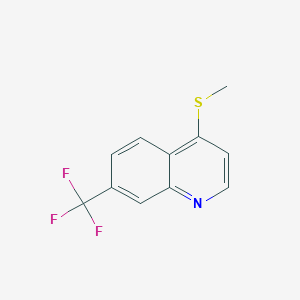
4-(Methylthio)-7-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H8F3NS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a methylsulfanyl group and a trifluoromethyl group on the quinoline ring makes this compound unique and of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylthio)-7-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinoline ring can be reduced under certain conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
4-(Methylthio)-7-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Methylthio)-7-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, compounds with similar structures have been shown to inhibit certain kinases, which are involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Similar structure but with a hydroxy group instead of a methylsulfanyl group.
7-(Trifluoromethyl)quinoline-4-thiol: Contains a thiol group instead of a methylsulfanyl group.
Uniqueness
The presence of both a methylsulfanyl and a trifluoromethyl group on the quinoline ring makes 4-(Methylthio)-7-(trifluoromethyl)quinoline unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
220072-35-5 |
|---|---|
Formule moléculaire |
C11H8F3NS |
Poids moléculaire |
243.25g/mol |
Nom IUPAC |
4-methylsulfanyl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3NS/c1-16-10-4-5-15-9-6-7(11(12,13)14)2-3-8(9)10/h2-6H,1H3 |
Clé InChI |
VBCCZTHIYQCMFM-UHFFFAOYSA-N |
SMILES |
CSC1=C2C=CC(=CC2=NC=C1)C(F)(F)F |
SMILES canonique |
CSC1=C2C=CC(=CC2=NC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















